

Technical Guide: (E)-3-(2-Chloro-4-fluorophenyl)acrylic Acid

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 3-(2-Chloro-4-fluorophenyl)acrylic acid

Cat. No.: B7855605

[Get Quote](#)

Executive Summary

(E)-3-(2-Chloro-4-fluorophenyl)acrylic acid (CAS 174603-37-3) is a specialized fluorinated cinnamic acid derivative serving as a critical intermediate in medicinal chemistry. Characterized by the specific ortho-chloro and para-fluoro substitution pattern on the phenyl ring, this compound exhibits unique electronic and steric properties that influence its reactivity and binding affinity in biological targets.

Its primary utility lies in drug discovery pipelines focusing on antiviral therapeutics (specifically neuraminidase inhibitors) and metabolic disorder treatments. It serves as the direct precursor to 3-(2-chloro-4-fluorophenyl)propanoic acid via catalytic hydrogenation and is a versatile building block for constructing heterocyclic scaffolds such as quinolinones and coumarins.

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and application protocols, designed for researchers requiring high-purity production and downstream utilization.

Chemical Profile & Properties[1][2][3][4][5]

The presence of the fluorine atom at the para position enhances metabolic stability by blocking oxidative metabolism (e.g., P450 hydroxylation), while the ortho-chlorine atom introduces steric bulk that can lock conformation in receptor binding pockets.

Table 1: Physicochemical Specifications

Property	Specification
IUPAC Name	(2E)-3-(2-Chloro-4-fluorophenyl)prop-2-enoic acid
Common Name	2-Chloro-4-fluorocinnamic acid
CAS Number	174603-37-3
Molecular Formula	C ₉ H ₆ ClFO ₂
Molecular Weight	200.59 g/mol
Appearance	White to off-white crystalline powder
Melting Point	208–210 °C (Experimental)
Solubility	Soluble in DMSO, Methanol, Ethanol; Insoluble in Water
pKa	~4.4 (Predicted)
LogP	2.89 (Predicted)
SMILES	<chem>OC(=O)/C=C/C1=C(Cl)C=C(F)C=C1</chem>

Synthetic Methodologies

Two primary routes are validated for the synthesis of CAS 174603-37-3.^[1] The Knoevenagel Condensation is the preferred method for scalability and atom economy, while the Heck Reaction serves as an alternative when starting from aryl halides.

Primary Route: Knoevenagel Condensation

This protocol utilizes 2-chloro-4-fluorobenzaldehyde and malonic acid. It is favored for its high yield (>90%) and operational simplicity.

Reaction Scheme:

Detailed Protocol

- Reagents:
 - 2-Chloro-4-fluorobenzaldehyde (1.0 eq)
 - Malonic acid (1.5 eq)
 - Piperidine (0.05 eq, Catalyst)
 - Pyridine (Solvent/Base, 5–10 volumes)
- Procedure:
 - Charge a round-bottom flask with 2-chloro-4-fluorobenzaldehyde and malonic acid.
 - Add pyridine to dissolve the solids, followed by the catalytic amount of piperidine.
 - Heat the mixture to reflux (100–115 °C) for 4–6 hours. Monitor CO₂ evolution (cessation indicates completion).
 - In-Process Control (IPC): TLC (Hexane:EtOAc 7:3) or HPLC should show <1% residual aldehyde.
- Work-up:
 - Cool the reaction mixture to 0–5 °C.
 - Slowly pour the mixture into ice-cold 3M HCl (excess) with vigorous stirring to precipitate the acid and neutralize pyridine.
 - Filter the resulting white precipitate.^[1]
 - Wash the cake with water (3x) to remove pyridinium salts.
- Purification:
 - Recrystallize the crude solid from Ethanol/Water (95:5).
 - Dry in a vacuum oven at 60 °C for 12 hours.

- Expected Yield: 90–95%.^[1]

Secondary Route: Heck Coupling

Useful if the aldehyde precursor is unavailable but the aryl halide is abundant.

Reaction:

- Substrate: 1-Bromo-2-chloro-4-fluorobenzene.
- Catalyst: Pd(OAc)₂ (1–3 mol%).
- Ligand: Triphenylphosphine (PPh₃).
- Base: Triethylamine (Et₃N) or NaOAc.
- Conditions: DMF or DMAc at 120 °C for 12–16 hours.
- Note: This route often requires more rigorous purification to remove Palladium residues (to <10 ppm for pharma applications).

Downstream Applications & Workflow

CAS 174603-37-3 is rarely the final API; it is a scaffold enabler.

Synthesis of Propanoic Acid Derivatives

The most common immediate application is the selective reduction of the alkene to form 3-(2-Chloro-4-fluorophenyl)propanoic acid (CAS 174603-38-4). This saturated analog is a key pharmacophore in antiviral research, specifically for influenza neuraminidase inhibitors.

Protocol:

- Catalyst: PtO₂ (Adam's Catalyst) or 10% Pd/C.
- Solvent: Ethanol or Methanol.
- Conditions: H₂ atmosphere (balloon or 1-3 bar), RT, 2-4 hours.

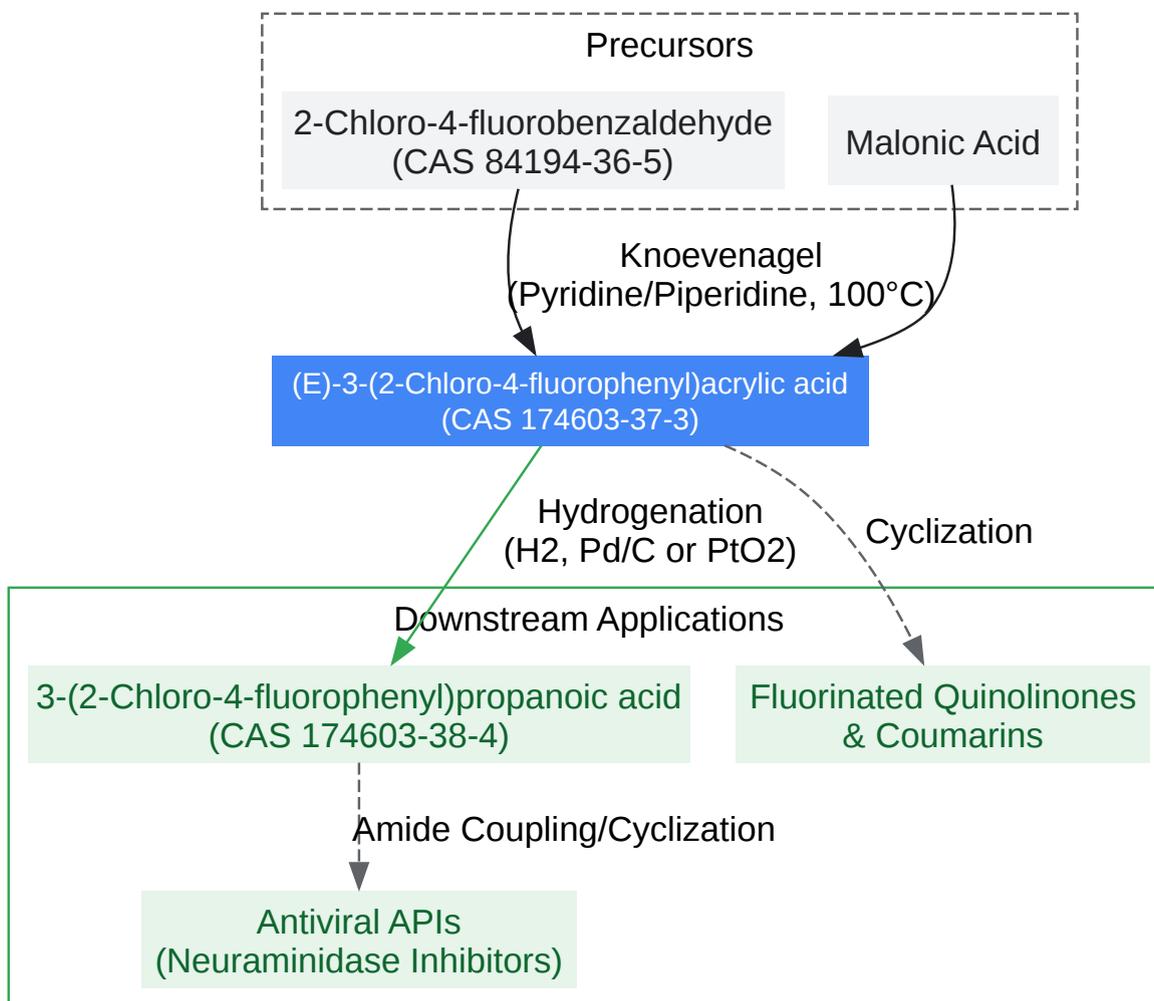
- Yield: ~98% (Quantitative conversion is typical).

Heterocycle Formation

The acrylic acid moiety allows for cyclization reactions:

- Coumarins: Via intramolecular esterification if an ortho-hydroxyl group were introduced (or via displacement of the ortho-chloro group under harsh conditions).
- Quinolinones: Via Curtius rearrangement to the isocyanate followed by thermal cyclization.

Visualization: Synthetic & Application Workflow



[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow from precursors to downstream pharmaceutical applications.

Analytical Characterization

To ensure scientific integrity, the identity of CAS 174603-37-3 must be validated using the following markers.

¹H NMR Interpretation (DMSO-d₆, 400 MHz)

The spectrum is distinct due to the trans-alkene coupling and the specific aromatic substitution pattern.

Chemical Shift (δ)	Multiplicity	Integration	Assignment	Mechanistic Note
12.60	Broad Singlet	1H	-COOH	Carboxylic acid proton (exchangeable).
7.85	Doublet (J=16.0 Hz)	1H	Ar-CH=CH-	Large J-value confirms (E)-isomer geometry.
7.90	Multiplet	1H	Ar-H (C6)	Deshielded by the alkene; ortho to alkene.
7.55	Doublet of Doublets	1H	Ar-H (C3)	Ortho to Chlorine, meta to Fluorine.
7.30	Multiplet	1H	Ar-H (C5)	Shielded by Fluorine; ortho to Fluorine.
6.60	Doublet (J=16.0 Hz)	1H	Ar-CH=CH-	Alpha-proton to carbonyl; shielded by resonance.

HPLC Method (Purity Check)[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 20 minutes.
- Detection: UV at 270 nm (Cinnamic acid conjugation band).

- Retention Time: Expect elution ~12-14 min (hydrophobic due to Cl/F).

Safety & Handling (MSDS Highlights)

While not highly toxic, the compound is a potent irritant.

- GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
- Handling: Use a fume hood to avoid inhalation of dust.
- Incompatibility: Strong oxidizing agents.
- Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Stable under normal conditions.

References

- BenchChem Technical Support. Synthesis of 2-Chlorocinnamic Acid Derivatives. (2025). Retrieved from
- Ambeed. Product Analysis: **3-(2-Chloro-4-fluorophenyl)acrylic acid**. [2] (2024). Retrieved from
- Sigma-Aldrich. Product Specification: 2-Chloro-4-fluorocinnamic acid. Retrieved from
- World Intellectual Property Organization. Patent WO2018062978A1: Novel heteroaryl compound, enantiomer, diastereomer or pharmaceutically acceptable salt thereof, and antiviral composition containing same. (2018). Retrieved from
- Journal of Medicinal Chemistry. Synthesis and SAR of fluorinated cinnamic acid derivatives. (General Reference for methodology).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 84194-36-5 | 2-Chloro-4-fluorobenzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. CAS:155814-22-5, 3-氯-4-氟肉桂酸-毕得医药 [bidepharm.com]
- To cite this document: BenchChem. [Technical Guide: (E)-3-(2-Chloro-4-fluorophenyl)acrylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7855605#3-2-chloro-4-fluorophenyl-acrylic-acid-cas-174603-37-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com